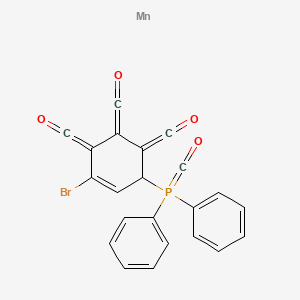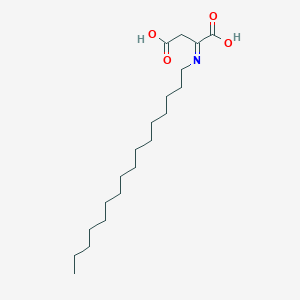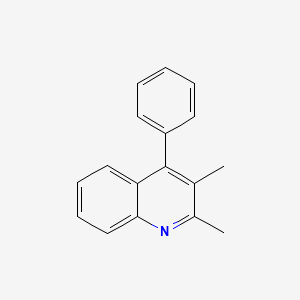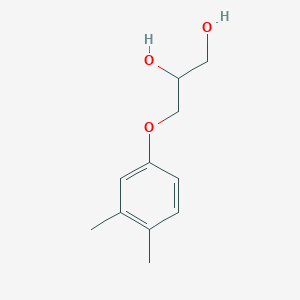
3-(3,4-Dimethylphenoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol and is characterized by the presence of a propane-1,2-diol group attached to a 3,4-dimethylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)propane-1,2-diol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired diol . The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Aqueous or organic solvents like ethanol or methanol
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-(3,4-Dimethylphenoxy)propane-1,2-diol has several applications in scientific research:
作用機序
The mechanism of action of 3-(3,4-Dimethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenoxy moiety can participate in hydrophobic interactions, further modulating biological activity .
類似化合物との比較
Similar Compounds
3-(3,5-Dimethylphenoxy)propane-1,2-diol: Similar structure but with different methyl group positions.
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Contains methoxy groups instead of methyl groups.
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: Another methoxy derivative with a slightly different structure.
Uniqueness
3-(3,4-Dimethylphenoxy)propane-1,2-diol is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
5469-71-6 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
3-(3,4-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 |
InChIキー |
RRPWOUKAVFCTKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


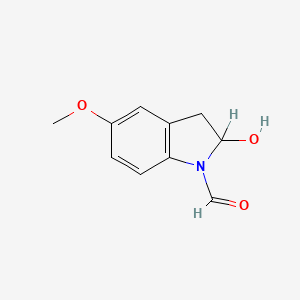

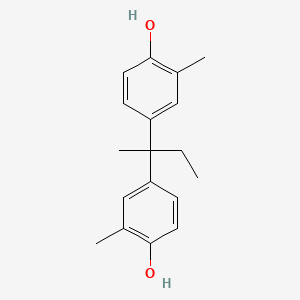
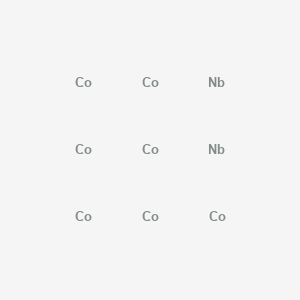
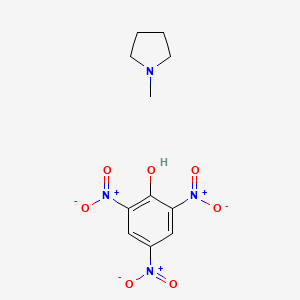
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
